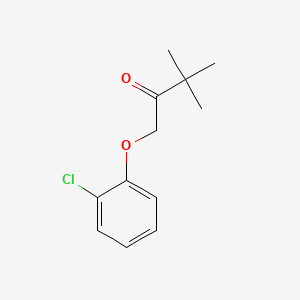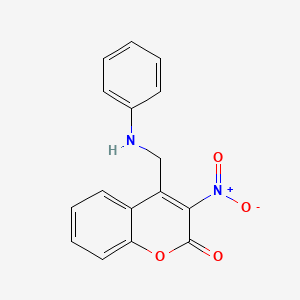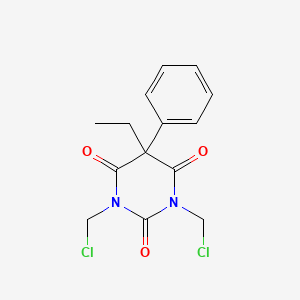
Abietyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Abietyl acetate is an organic compound with the molecular formula C22H34O2. It is an ester derived from abietic acid, a naturally occurring resin acid found in rosin. This compound is known for its pleasant odor and is commonly used in fragrances and as a flavoring agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Abietyl acetate can be synthesized through the esterification of abietic acid with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound often involves the use of rosin as a starting material. Rosin is treated with acetic anhydride in the presence of a catalyst to produce this compound. The reaction mixture is then purified through distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Abietyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to yield abietic acid and acetic acid.
Reduction: Reduction of this compound with lithium aluminum hydride can produce abietyl alcohol.
Substitution: This compound can undergo nucleophilic substitution reactions with various nucleophiles to form different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used in the reduction of esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Abietic acid and acetic acid.
Reduction: Abietyl alcohol.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Abietyl acetate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of abietyl acetate involves its interaction with various molecular targets and pathways. In biological systems, this compound can modulate the activity of enzymes and receptors, leading to its observed biological effects. For example, it has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis through the generation of reactive oxygen species .
Comparaison Avec Des Composés Similaires
Abietyl acetate can be compared with other similar compounds such as:
Abietyl isothiocyanate: Known for its cytotoxic effects on cancer cell lines.
Abietyl stearate: Used as a coating agent for paper, textiles, and wood.
Abietyl hydroxystearate: Utilized in the production of adhesives and cements.
Uniqueness
This compound is unique due to its pleasant odor and its wide range of applications in fragrances, flavorings, and industrial products. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
54200-50-9 |
|---|---|
Formule moléculaire |
C22H34O2 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl]methyl acetate |
InChI |
InChI=1S/C22H34O2/c1-15(2)17-7-9-19-18(13-17)8-10-20-21(4,14-24-16(3)23)11-6-12-22(19,20)5/h8,13,15,19-20H,6-7,9-12,14H2,1-5H3/t19-,20-,21-,22+/m0/s1 |
Clé InChI |
JVRVYQYYINXFCM-MYGLTJDJSA-N |
SMILES isomérique |
CC(C)C1=CC2=CC[C@H]3[C@](CCC[C@@]3([C@H]2CC1)C)(C)COC(=O)C |
SMILES canonique |
CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[4-Chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol](/img/structure/B14160058.png)
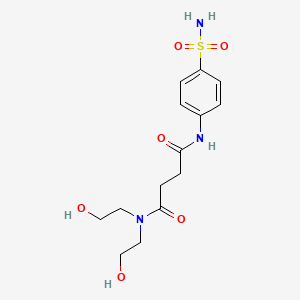
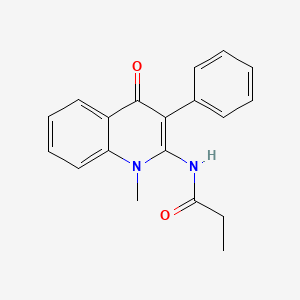

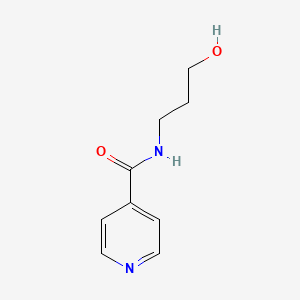

![Ethyl 1-amino-5-(2-methylpropyl)-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxylate](/img/structure/B14160090.png)
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14160092.png)
